molecular formula C4H2BrIN2 B13078792 4-Bromo-6-iodopyrimidine CAS No. 1417519-08-4

4-Bromo-6-iodopyrimidine

Cat. No.: B13078792
CAS No.: 1417519-08-4
M. Wt: 284.88 g/mol
InChI Key: VECKQAJGGIIGSK-UHFFFAOYSA-N
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Description

4-Bromo-6-iodopyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine and iodine atoms at positions 4 and 6, respectively, makes this compound a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-iodopyrimidine typically involves halogenation reactions. One common method is the sequential halogenation of pyrimidine. Initially, pyrimidine undergoes bromination to introduce a bromine atom at the 4-position. This is followed by iodination at the 6-position using iodine or an iodine-containing reagent under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Bromo-6-iodopyrimidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for constructing diverse chemical libraries for drug discovery .

Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of potential therapeutic agents. Compounds derived from this compound have shown activity against various biological targets, including enzymes and receptors .

Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties contribute to the performance of these materials .

Mechanism of Action

The mechanism of action of 4-Bromo-6-iodopyrimidine and its derivatives depends on the specific biological target or application. In medicinal chemistry, it often acts by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of halogen atoms enhances its binding affinity and selectivity towards the target .

Comparison with Similar Compounds

  • 5-Bromo-2-iodopyrimidine
  • 4-Chloro-6-iodopyrimidine
  • 4-Bromo-5-iodopyrimidine

Uniqueness: 4-Bromo-6-iodopyrimidine is unique due to the specific positioning of bromine and iodine atoms, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in cross-coupling reactions and as a precursor for synthesizing complex molecules .

Properties

CAS No.

1417519-08-4

Molecular Formula

C4H2BrIN2

Molecular Weight

284.88 g/mol

IUPAC Name

4-bromo-6-iodopyrimidine

InChI

InChI=1S/C4H2BrIN2/c5-3-1-4(6)8-2-7-3/h1-2H

InChI Key

VECKQAJGGIIGSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1I)Br

Origin of Product

United States

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